Metabolic Turnover: C14:0 Oxidation Rate vs. C16:0 in Hepatocytes
In cultured rat hepatocytes, myristic acid exhibits a metabolic turnover rate approximately 6.5‑fold higher than palmitic acid [1]. The oxidation of C14:0 reached 14.9 ± 2.2% of the initial radioactivity over the incubation period, whereas C16:0 oxidation was only 2.3 ± 0.6% under identical conditions [1]. Furthermore, in the early incubation phase (30 min), C14:0 was incorporated into cellular triglycerides at double the rate of C16:0 (7.4 ± 0.9% vs. 3.6 ± 1.9%) [2]. This differential metabolism is critical for in vitro models where rapid clearance of the fatty acid vehicle is desired to minimize residual lipid interference.
| Evidence Dimension | Fatty Acid Oxidation Rate (% of initial radioactivity oxidized) |
|---|---|
| Target Compound Data | 14.9 ± 2.2% |
| Comparator Or Baseline | Palmitic Acid (C16:0): 2.3 ± 0.6% |
| Quantified Difference | 6.5‑fold higher oxidation for myristic acid |
| Conditions | Cultured rat hepatocytes; [1‑14C]‑labeled fatty acids; incubation time consistent with study protocol |
Why This Matters
For procurement decisions in cell‑based assay development, myristic acid provides a significantly more metabolically labile vehicle than palmitic acid, reducing the risk of non‑specific lipid accumulation and simplifying data interpretation.
- [1] Rioux, V., et al. (2000). Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes. Journal of Nutritional Biochemistry, 11(4), 198–207. View Source
- [2] Rioux, V., et al. (2026). Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes. HERO EPA Database Entry. View Source
